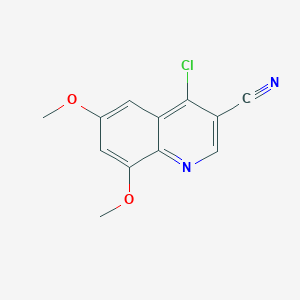

3-Chlorothiophene-2-carbohydrazide

概要

説明

3-Chlorothiophene-2-carbohydrazide is a chemical compound . It is related to 2-Thiophenecarboxylic acid hydrazide, which is a white, water-soluble solid .

Synthesis Analysis

Carbohydrazide, a related compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Thiophene-2-carbohydrazide has been synthesized under microwave radiation conditions .Molecular Structure Analysis

The molecular structure of carbohydrazide, a related compound, has been determined by X-ray single crystal diffraction technique . The molecule is nonplanar, and all nitrogen centers are at least somewhat pyramidal, indicative of weaker C-N pi-bonding .Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to carbohydrazides, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

3-Chlorothiophene-2-carbohydrazide is related to 3-Chlorothiophene-2-carboxylic acid, which has a melting point of 186-190 °C . More specific physical and chemical properties of 3-Chlorothiophene-2-carbohydrazide were not found in the search results.科学的研究の応用

Pharmacology

In pharmacology, 3-Chlorothiophene-2-carbohydrazide is utilized as a building block for the synthesis of various compounds with potential therapeutic effects . Its role in the development of new drugs is crucial, especially in the design of molecules that can interact with specific biological targets. The compound’s unique structure allows for the creation of derivatives that may possess antimicrobial, anti-inflammatory, or anticancer properties.

Material Science

In the field of material science, this compound serves as a precursor in the synthesis of novel materials . Its incorporation into polymers and coatings can impart specific characteristics like increased thermal stability or enhanced electrical conductivity. Researchers are exploring its use in creating smart materials that respond to environmental stimuli.

Chemical Synthesis

3-Chlorothiophene-2-carbohydrazide: is a valuable intermediate in organic synthesis . It is used to construct complex molecules through various chemical reactions, including cyclization and coupling processes. Its reactivity with different reagents opens up pathways to synthesize a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Agricultural Research

In agricultural research, derivatives of 3-Chlorothiophene-2-carbohydrazide are being studied for their potential use as pesticides or herbicides . The compound’s ability to be modified allows scientists to tailor its activity against specific pests or weeds, potentially leading to more effective and environmentally friendly agricultural chemicals.

Environmental Studies

Environmental studies involve the use of 3-Chlorothiophene-2-carbohydrazide in the analysis of soil and water contamination . Its derivatives can act as markers or probes to detect the presence of pollutants. Additionally, its role in the development of sensors for monitoring environmental parameters is an area of ongoing research.

Biochemistry

In biochemistry, 3-Chlorothiophene-2-carbohydrazide is used in the study of enzyme reactions and biochemical pathways . It can serve as an inhibitor or activator of certain enzymes, helping to elucidate their mechanisms of action. This compound also finds application in the design of assays to measure the concentration of biomolecules in various samples.

作用機序

While the specific mechanism of action for 3-Chlorothiophene-2-carbohydrazide is not mentioned in the search results, carbohydrazide and its derivatives are known to exhibit a range of pharmacological effects . The key mechanism of action of NSAIDs, which are related compounds, involves the suppression of the cyclooxygenase (COX) enzymes .

Safety and Hazards

将来の方向性

While specific future directions for 3-Chlorothiophene-2-carbohydrazide were not found in the search results, carbohydrazide and its derivatives have been used in a variety of applications, including as oxygen scavengers, curing agents for epoxide-type resins, and in the synthesis of energetic coordination compounds . This suggests potential future directions for the use of 3-Chlorothiophene-2-carbohydrazide in similar applications.

特性

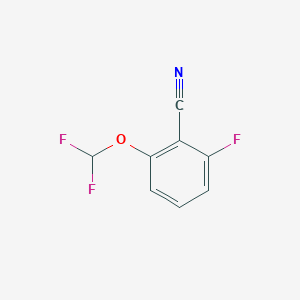

IUPAC Name |

3-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKAVMIGFGQYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

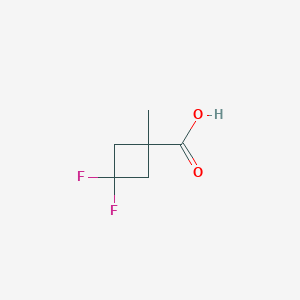

C1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothiophene-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)